molecular formula C66H98N8O20 B12415875 MC-betaglucuronide-MMAE-1

MC-betaglucuronide-MMAE-1

Cat. No.: B12415875
M. Wt: 1323.5 g/mol
InChI Key: SBQIJGOPQUXPJF-CDCONWBCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-betaglucuronide-MMAE-1 involves the conjugation of MMAE with the MC-betaglucuronide linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

MC-betaglucuronide-MMAE-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MC-betaglucuronide-MMAE-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study drug-linker conjugation and stability.

    Biology: Employed in cell biology studies to investigate the effects of tubulin polymerization inhibition.

    Medicine: Utilized in preclinical and clinical studies for targeted cancer therapy.

    Industry: Applied in the development of new ADCs for cancer treatment

Mechanism of Action

MC-betaglucuronide-MMAE-1 exerts its effects through the following mechanism:

Comparison with Similar Compounds

MC-betaglucuronide-MMAE-1 is unique due to its specific linker and potent antitumor activity. Similar compounds include:

This compound stands out due to its cleavable linker, which allows for controlled release of the cytotoxic agent within the target cells .

Properties

Molecular Formula

C66H98N8O20

Molecular Weight

1323.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[3-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoylamino]-4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C66H98N8O20/c1-13-38(6)54(46(90-11)34-51(79)73-32-20-23-44(73)59(91-12)39(7)61(84)68-40(8)55(80)42-21-16-14-17-22-42)71(9)63(86)52(36(2)3)70-62(85)53(37(4)5)72(10)66(89)92-35-41-25-26-45(93-65-58(83)56(81)57(82)60(94-65)64(87)88)43(33-41)69-48(76)29-30-67-47(75)24-18-15-19-31-74-49(77)27-28-50(74)78/h14,16-17,21-22,25-28,33,36-40,44,46,52-60,65,80-83H,13,15,18-20,23-24,29-32,34-35H2,1-12H3,(H,67,75)(H,68,84)(H,69,76)(H,70,85)(H,87,88)/t38-,39+,40+,44-,46+,52-,53-,54-,55+,56-,57-,58+,59+,60-,65+/m0/s1

InChI Key

SBQIJGOPQUXPJF-CDCONWBCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)CCCCCN5C(=O)C=CC5=O

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)CCCCCN5C(=O)C=CC5=O

Origin of Product

United States

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